5-cyano-1H-indole-2-carboxylic Acid
Overview
Description
5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .
Mode of Action
The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .
Biochemical Pathways
The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .
Result of Action
The inhibition of XO and URAT1 by this compound can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the cyano group at the 5-position of the indole ring may exert xanthine oxidase (XO) inhibitory activity .
Dosage Effects in Animal Models
One compound showed significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation using copper(I) cyanide.
Carboxylation: Finally, the indole derivative is carboxylated at the 2-position using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the indole ring.
Substitution Products: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
One of the most significant applications of 5-cyano-1H-indole-2-carboxylic acid is its potential as an antiviral agent, particularly against HIV. Research has shown that derivatives of indole-2-carboxylic acid can inhibit the HIV-1 integrase enzyme, which is crucial for the viral replication cycle.
- Mechanism of Action : The compound chelates with magnesium ions in the active site of integrase, disrupting its function. For instance, a study demonstrated that an indole derivative exhibited an IC50 value of 32.37 μM against integrase, indicating promising antiviral activity .
1.2 Other Biological Activities
Beyond its antiviral properties, indole derivatives have been explored for their potential as anticancer agents and for treating other viral infections. The structural modifications of this compound can enhance its selectivity and potency against various targets.
Biocatalysis
2.1 UbiD-like Enzymes
This compound has been identified as a potential substrate for UbiD-like enzymes, which are known for catalyzing decarboxylation reactions. These enzymes have applications in biocatalysis due to their ability to facilitate reactions under mild conditions.
- Research Findings : A recent study indicated that these enzymes could catalyze the decarboxylation of aromatic substrates, including those related to indole derivatives, showcasing their versatility and potential in synthetic organic chemistry .
Material Science
3.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and its charge transport characteristics are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
5.1 Case Study on Antiviral Activity
In a study focused on the design and synthesis of integrase inhibitors, researchers optimized several derivatives based on the indole scaffold, including this compound. The binding modes were analyzed using molecular docking techniques, confirming interactions with key residues in the integrase enzyme .
5.2 Case Study on Biocatalysis
Another research project evaluated the use of UbiD-like enzymes to catalyze the decarboxylation of various aromatic substrates, including those derived from indoles. The findings highlighted the potential for these enzymes to be used in green chemistry applications, promoting sustainable practices in chemical synthesis .
Comparison with Similar Compounds
- 5-Methoxy-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carboxylic acid
- 5-Bromo-1H-indole-2-carboxylic acid
Comparison:
- 5-Cyano-1H-indole-2-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
- 5-Methoxy-1H-indole-2-carboxylic acid has a methoxy group, which can influence its solubility and reactivity differently.
- 5-Fluoro-1H-indole-2-carboxylic acid contains a fluorine atom, which can enhance its lipophilicity and metabolic stability.
- 5-Bromo-1H-indole-2-carboxylic acid has a bromine atom, which can affect its reactivity in substitution reactions.
Biological Activity
5-Cyano-1H-indole-2-carboxylic acid (5-CN-ICA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-CN-ICA is characterized by the following structural features:
- Molecular Formula : C₁₀H₆N₂O₂
- Molecular Weight : Approximately 186.17 g/mol
- Functional Groups : Cyano group (-C≡N) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the indole ring.
The unique arrangement of these functional groups contributes to its reactivity and biological activity, making it a subject of interest for drug discovery and development.
The primary biological activities of 5-CN-ICA are attributed to its interaction with various biological targets:
-
Inhibition of Xanthine Oxidase (XO) :
- 5-CN-ICA has been shown to inhibit XO, an enzyme involved in purine metabolism, leading to decreased uric acid levels. This property is particularly beneficial in managing conditions like gout.
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
- Anticancer Potential :
Biological Activities
The following table summarizes the biological activities associated with 5-CN-ICA:
Case Study 1: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of 5-CN-ICA using the agar well-diffusion method. The compound demonstrated significant inhibition zones against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
A study investigating the apoptotic effects of indole derivatives found that 5-CN-ICA significantly induced cell death in T47D cells through caspase activation assays. The compound's mechanism was linked to tubulin polymerization inhibition, which is crucial for cancer cell proliferation .
Properties
IUPAC Name |
5-cyano-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUNIVIEFHPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428007 | |
Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169463-44-9 | |
Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.